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Introduction
L-364,918, also known as devazepide, is a potent, selective, and orally active nonpeptide

antagonist of the cholecystokinin 1 (CCK1) receptor.[1] Its high affinity and specificity for the

CCK1 receptor over the CCK2 receptor make it an invaluable pharmacological tool for

elucidating the diverse physiological roles of CCK1 receptor signaling.[2] This technical guide

provides a comprehensive overview of L-364,918, including its pharmacological properties,

detailed experimental protocols for its use, and a summary of its application in dissecting CCK1

receptor-mediated signaling pathways.

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and the

brain, regulating processes such as pancreatic enzyme secretion, gallbladder contraction,

satiety, and gastric emptying.[3][4] These effects are primarily mediated through two G protein-

coupled receptors: CCK1 and CCK2.[3] L-364,918's ability to selectively block CCK1 receptors

allows researchers to isolate and study the specific functions attributed to this receptor

subtype.[2][3]

Pharmacological Profile of L-364,918
The utility of L-364,918 as a research tool is underscored by its impressive potency and

selectivity for the CCK1 receptor. This section summarizes the key quantitative data that define

its pharmacological profile.
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Binding Affinity and Selectivity
L-364,918 exhibits high affinity for the CCK1 receptor, with inhibitory constant (Ki) and half-

maximal inhibitory concentration (IC50) values in the picomolar to low nanomolar range. Its

selectivity for CCK1 over CCK2 is a critical feature, allowing for precise investigation of CCK1-

mediated pathways.

Parameter Species/Tissue Value Receptor Subtype

IC50 Rat Pancreas 81 pM CCK1

IC50 Bovine Gallbladder 45 pM CCK1

IC50 Guinea Pig Brain 245 nM CCK2

IC50 Human ~5 nM CCK1

IC50 Human >1 µM (low affinity) CCK2

Table 1: Binding Affinity of L-364,918 for CCK Receptors.[1][2]

The data clearly illustrate the significantly higher affinity of L-364,918 for the CCK1 receptor

across different species compared to the CCK2 receptor.

CCK1 Receptor Signaling Pathways
Activation of the CCK1 receptor initiates a cascade of intracellular signaling events. L-364,918

is instrumental in confirming that these pathways are indeed mediated by the CCK1 receptor.

The primary signaling pathways include the Gq/11 and Gs protein-coupled pathways.[5][6]

Gq/11-PLC-IP3-Ca2+ Pathway
The canonical signaling pathway for the CCK1 receptor is through the Gq/11 family of G

proteins.[5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses into the cytoplasm and

binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium

(Ca2+) into the cytosol.[5][7][8] This increase in intracellular calcium is a hallmark of CCK1

receptor activation and can be effectively blocked by L-364,918.[8]
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Caption: Gq/11-PLC-IP3-Ca2+ signaling pathway of the CCK1 receptor.

Gs-cAMP Pathway
In addition to the Gq pathway, the CCK1 receptor can also couple to the stimulatory G protein,

Gs.[5][9][10] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn

catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second

messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream

targets, leading to a cellular response.[5] The contribution of this pathway to the overall

physiological effects of CCK can be investigated using L-364,918 to ensure the observed

effects are CCK1 receptor-dependent.
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Caption: Gs-cAMP signaling pathway of the CCK1 receptor.

Experimental Protocols
L-364,918 is utilized in a variety of in vitro and in vivo experimental settings to probe CCK1

receptor function. This section provides detailed methodologies for key experiments.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-364,918 for the CCK1 receptor by

measuring its ability to compete with a radiolabeled ligand.[11][12]

Objective: To determine the inhibitory constant (Ki) of L-364,918 for the CCK1 receptor.

Materials:

Membrane preparations from cells expressing the CCK1 receptor (e.g., rat pancreatic acini).

[13]
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Radiolabeled CCK analog (e.g., [125I]CCK-8).[13]

L-364,918.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]

Wash buffer (ice-cold).

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

Procedure:

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and

varying concentrations of L-364,918 in the binding buffer.[11][12]

Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[11]

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.[11]

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]

Measure the radioactivity retained on the filters using a scintillation counter.[11]

Plot the percentage of specific binding against the logarithm of the L-364,918 concentration

to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.[13]
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Caption: Experimental workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay
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This functional assay measures the ability of L-364,918 to block agonist-induced increases in

intracellular calcium, a direct consequence of Gq/11 pathway activation.[8][14][15]

Objective: To assess the antagonistic activity of L-364,918 on CCK1 receptor-mediated calcium

release.

Materials:

Cells expressing the CCK1 receptor (e.g., CHO-CCK1R cells).[14]

CCK agonist (e.g., CCK-8).[8]

L-364,918.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

Fluorometric imaging plate reader or fluorescence microscope.[8][15]

Procedure:

Seed cells in a multi-well plate and allow them to attach overnight.[14]

Load the cells with a calcium-sensitive fluorescent dye.[14]

Wash the cells to remove excess dye.

Pre-incubate the cells with varying concentrations of L-364,918.

Stimulate the cells with a fixed concentration of a CCK agonist.

Measure the change in fluorescence intensity over time using a plate reader or microscope.

[15]

The inhibition of the agonist-induced calcium signal by L-364,918 is used to determine its

potency as an antagonist.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21352882/
https://www.researchgate.net/publication/50212677_Time-resolved_quantitative_analysis_of_CCK1_receptor-induced_intracellular_calcium_increase
https://pmc.ncbi.nlm.nih.gov/articles/PMC12213660/
https://www.researchgate.net/publication/50212677_Time-resolved_quantitative_analysis_of_CCK1_receptor-induced_intracellular_calcium_increase
https://pubmed.ncbi.nlm.nih.gov/21352882/
https://www.researchgate.net/publication/50212677_Time-resolved_quantitative_analysis_of_CCK1_receptor-induced_intracellular_calcium_increase
https://pubmed.ncbi.nlm.nih.gov/21352882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12213660/
https://www.researchgate.net/publication/50212677_Time-resolved_quantitative_analysis_of_CCK1_receptor-induced_intracellular_calcium_increase
https://www.researchgate.net/publication/50212677_Time-resolved_quantitative_analysis_of_CCK1_receptor-induced_intracellular_calcium_increase
https://pmc.ncbi.nlm.nih.gov/articles/PMC12213660/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed CCK1R-expressing
Cells

Load Cells with
Calcium-sensitive Dye

Wash Cells

Pre-incubate with
L-364,918

Stimulate with
CCK Agonist

Measure Fluorescence

Data Analysis

End

Click to download full resolution via product page

Caption: Experimental workflow for an intracellular calcium mobilization assay.
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In Vivo Studies
L-364,918 is orally active and can be used in animal models to investigate the physiological

roles of CCK1 receptors.[16][17] These studies often involve administering L-364,918 to

animals and then challenging them with a CCK agonist or a physiological stimulus known to

release endogenous CCK.

Example Application: Investigating the role of CCK1 receptors in gastric emptying.[17]

Procedure:

Administer L-364,918 or a vehicle control to a cohort of animals (e.g., rats) via oral gavage.

After a set pre-treatment time, administer a test meal containing a non-absorbable marker.

At a predetermined time point, euthanize the animals and collect the stomach contents.

Measure the amount of the marker remaining in the stomach to determine the rate of gastric

emptying.

A reversal of CCK-induced delay in gastric emptying by L-364,918 would indicate the

involvement of CCK1 receptors.[17]

Conclusion
L-364,918 is an indispensable tool for researchers in the fields of pharmacology, physiology,

and drug development. Its high potency and selectivity for the CCK1 receptor enable the

precise dissection of the signaling pathways and physiological functions mediated by this

receptor. The experimental protocols outlined in this guide provide a framework for utilizing L-

364,918 to further our understanding of CCK1 receptor biology and its potential as a

therapeutic target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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